molecular formula C24H27N5O3 B2567339 N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946325-22-0

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2567339
CAS No.: 946325-22-0
M. Wt: 433.512
InChI Key: DVZQRQVOISXCGM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has focused on synthesizing novel heterocyclic compounds derived from specific chemical frameworks, showing potential as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds are synthesized through reactions involving specific precursors and demonstrate significant biological activities in preliminary screenings.

Anti-inflammatory and Analgesic Agents

  • Studies have also explored the synthesis and evaluation of analogs for well-known anti-inflammatory drugs. For example, derivatives synthesized through reactions with various amines have shown potent anti-inflammatory activity in models like carrageenan-induced rat paw oedema (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antimicrobial Activities

  • The development of compounds with potential antimicrobial activities is another area of interest. For instance, certain novel compounds have been designed to target bacterial persisters, which are known to tolerate antibiotic treatments, without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Molecular Docking and Binding Affinity

  • The binding affinity of synthesized compounds to receptors or enzymes, evaluated through molecular docking studies, is crucial for understanding their mechanism of action. Some compounds have demonstrated significant binding affinities, suggesting potential for further development as therapeutic agents (Parveen et al., 2017).

Analgesic and Anti-inflammatory Potency

  • The synthesis and biological evaluation of compounds for their analgesic and anti-inflammatory potential highlight the continuous search for more effective and safer therapeutic agents. Certain newly synthesized compounds have shown promising results, surpassing standard drugs in preliminary assessments (Chhabria, Bhatt, Raval, & Oza, 2007).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, 2-methyl-6-phenoxypyrimidine, and piperazine-1-carboxylic acid. The reactions may involve:

  • **Nucleophilic substitution

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-3-31-21-12-8-7-11-20(21)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-19-9-5-4-6-10-19/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZQRQVOISXCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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